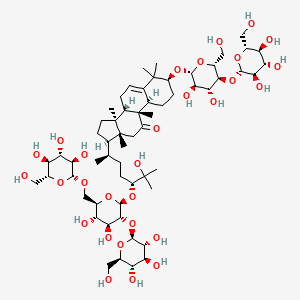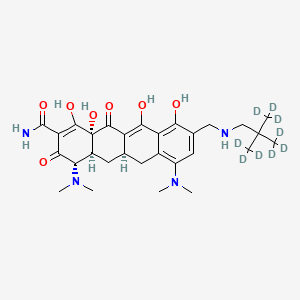
Omadacycline-d9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Omadacycline-d9 is a novel aminomethylcycline antibiotic. It is a deuterated form of omadacycline, which means that it contains deuterium atoms instead of hydrogen atoms. This modification can enhance the pharmacokinetic properties of the compound. This compound is used to treat acute bacterial skin and skin structure infections and community-acquired bacterial pneumonia. It is effective against a broad spectrum of bacteria, including those resistant to other antibiotics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of omadacycline-d9 involves the incorporation of deuterium atoms into the omadacycline molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure conditions to facilitate the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure the consistent incorporation of deuterium atoms. The final product is then purified and formulated into the desired dosage forms .
化学反応の分析
Types of Reactions
Omadacycline-d9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions vary depending on the specific reaction but typically involve controlled temperature and pressure .
Major Products
The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may produce reduced derivatives .
科学的研究の応用
Omadacycline-d9 has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of deuterium incorporation on the chemical properties of antibiotics.
Biology: Used to study the interactions of antibiotics with bacterial cells and the mechanisms of antibiotic resistance.
Medicine: Used in clinical research to evaluate the efficacy and safety of deuterated antibiotics in treating bacterial infections.
Industry: Used in the development of new antibiotics with improved pharmacokinetic properties
作用機序
Omadacycline-d9 exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the binding of aminoacyl-tRNA and thus inhibiting the addition of new amino acids to the growing peptide chain. This results in the inhibition of bacterial growth and replication. The molecular targets of this compound include the bacterial ribosome and various proteins involved in protein synthesis .
類似化合物との比較
Similar Compounds
Similar compounds to omadacycline-d9 include:
Tigecycline: Another aminomethylcycline antibiotic with a similar mechanism of action.
Eravacycline: A tetracycline derivative with broad-spectrum antibacterial activity.
Minocycline: The parent compound from which omadacycline is derived
Uniqueness
This compound is unique due to its deuterium incorporation, which can enhance its pharmacokinetic properties. This modification can result in improved stability, reduced metabolism, and potentially enhanced efficacy compared to non-deuterated antibiotics .
特性
分子式 |
C29H40N4O7 |
|---|---|
分子量 |
565.7 g/mol |
IUPAC名 |
(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-9-[[[3,3,3-trideuterio-2,2-bis(trideuteriomethyl)propyl]amino]methyl]-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C29H40N4O7/c1-28(2,3)12-31-11-14-10-17(32(4)5)15-8-13-9-16-21(33(6)7)24(36)20(27(30)39)26(38)29(16,40)25(37)18(13)23(35)19(15)22(14)34/h10,13,16,21,31,34-35,38,40H,8-9,11-12H2,1-7H3,(H2,30,39)/t13-,16-,21-,29-/m0/s1/i1D3,2D3,3D3 |
InChIキー |
VJYKVCURWJGLPG-MYKRUONFSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(CNCC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
正規SMILES |
CC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


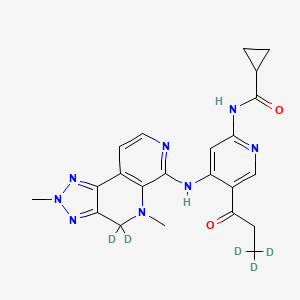
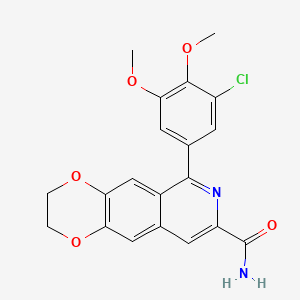
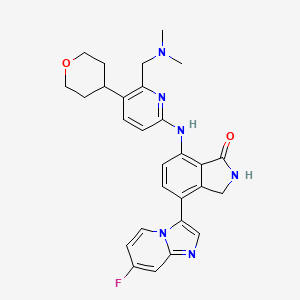
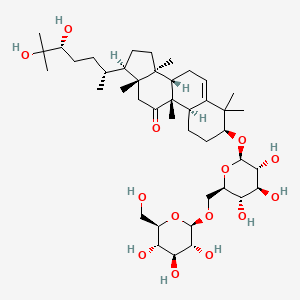
![N-[(2S)-1-(azetidin-1-yl)propan-2-yl]-5-[2-(3,5-dimethoxyanilino)pyrimidin-4-yl]-2-methylpyrazole-3-carboxamide](/img/structure/B12378000.png)
![2-[4-[2-[[(5S)-5-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxypropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethyl]-7-(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid](/img/structure/B12378005.png)


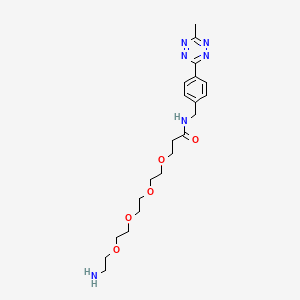
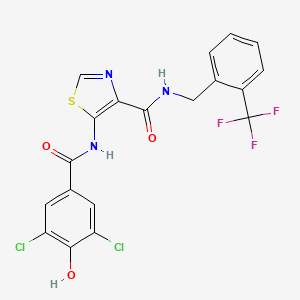

![6-[2-(cyclopropylamino)-6-(2,4-dichlorophenyl)-7-oxopyrido[2,3-d]pyrimidin-8-yl]-N-hydroxyhexanamide](/img/structure/B12378031.png)

